molecular formula C7H9NO3S2 B146957 3-Acetyl-2-(methylaminosulfonyl)thiophene CAS No. 138891-01-7

3-Acetyl-2-(methylaminosulfonyl)thiophene

Cat. No. B146957
M. Wt: 219.3 g/mol
InChI Key: OTWLSKTWKAMLMQ-UHFFFAOYSA-N
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Description

The compound 3-Acetyl-2-(methylaminosulfonyl)thiophene is not directly mentioned in the provided papers. However, the papers discuss related thiophene derivatives which can provide insights into the general behavior and characteristics of thiophene compounds. Thiophenes are a class of heterocyclic compounds that have diverse applications in medicine, chemistry, and food industries. They are known for their aromaticity and can be synthesized through various methods, including Friedel-Crafts and Cross-Coupling reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and reactions. For instance, a novel thiophene-containing compound was synthesized by reacting malononitrile with carbon disulfide in the presence of potassium carbonate under reflux in DMF. This was followed by a reaction with chloroacetone and subsequent cyclization . Although the synthesis of 3-Acetyl-2-(methylaminosulfonyl)thiophene is not described, the methods mentioned could potentially be adapted for its synthesis, considering the structural similarities among thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their properties and potential applications. For example, the molecular structure of a related compound was determined using X-ray crystallography and optimized using Density Functional Theory (DFT) calculations. The geometry of the molecule was found to be stabilized by intramolecular interactions, forming a three-dimensional network in the crystal . These techniques could be applied to analyze the molecular structure of 3-Acetyl-2-(methylaminosulfonyl)thiophene to predict its behavior and interactions.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, which are essential for their applications in different fields. The provided papers do not detail specific reactions for 3-Acetyl-2-(methylaminosulfonyl)thiophene, but the synthesis and applications of 2-acetyl thiophene suggest that such compounds can be functionalized and modified to enhance their utility . The reactivity of the acetyl and methylaminosulfonyl groups would be key areas of study for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The papers describe the use of spectroscopic methods such as FT-IR, NMR, and mass spectrometry to characterize these properties . Additionally, computational methods like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate electronic spectra and intramolecular charge transfer interactions, which are indicative of the compound's reactivity and stability . These methods would be relevant for analyzing the properties of 3-Acetyl-2-(methylaminosulfonyl)thiophene.

Relevant Case Studies

The cytotoxicity assay of a related thiophene compound against PC-3 and HeLa cell lines demonstrated that it was non-toxic, suggesting potential for safe use in biomedical applications . While this does not directly pertain to 3-Acetyl-2-(methylaminosulfonyl)thiophene, it provides a precedent for evaluating the biological activity of thiophene derivatives, which could be relevant for future case studies involving the compound of interest.

Scientific Research Applications

Synthesis and Chemical Applications

Thiophene derivatives are pivotal in the synthesis of various pharmaceuticals and herbicides. For example, the production of Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, an intermediate in pharmaceutical and herbicide manufacturing, utilizes acetic acid as a solvent, showcasing the role of thiophene derivatives in complex chemical synthesis processes (Wang Tian-gui, 2006). Additionally, the versatile reactivity of thiophene derivatives enables the efficient one-pot synthesis of tetra-substituted thiophene derivatives, underlining their contribution to the development of new chemical entities with potential antimicrobial activity (Pravinkumar N. Sable et al., 2014).

Applications in Material Science and Photovoltaic Cells

Thiophene derivatives, such as those synthesized from acetyl thiophene, find significant applications in material science, particularly in the fabrication of photovoltaic cells. The chemical modification of thiophene co-polymers and their integration into solar cells as sensitizers demonstrate the potential of these compounds in enhancing energy conversion efficiency and contributing to the advancement of renewable energy technologies (J. Fernando & G. Senadeera, 2008).

Biomedical Research

In biomedical research, thiophene derivatives are explored for their genotoxic and carcinogenic potentials, offering insights into their safety profile and mechanisms of action in biological systems. Such studies are critical in evaluating the risks and benefits of thiophene-based compounds in pharmaceutical development (Alban Lepailleur et al., 2014). Moreover, the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives with demonstrated anticancer activity highlights the therapeutic potential of thiophene derivatives in oncology, opening avenues for the development of novel anticancer agents (A. Atta & E. Abdel‐Latif, 2021).

properties

IUPAC Name

3-acetyl-N-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-5(9)6-3-4-12-7(6)13(10,11)8-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWLSKTWKAMLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC=C1)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442770
Record name 3-Acetyl-2-(methylaminosulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-(methylaminosulfonyl)thiophene

CAS RN

138891-01-7
Record name 3-Acetyl-2-(methylaminosulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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